Cas no 2172241-20-0 (1-4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-methylazetidine-3-carboxylic acid)

1-4-Bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-methylazetidine-3-carboxylic acid is a specialized synthetic intermediate primarily used in peptide and organic synthesis. Its key structural features include a brominated benzoyl moiety and a 3-methylazetidine-3-carboxylic acid core, which provide versatility in further functionalization. The presence of the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group enhances its utility in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. The compound’s rigid azetidine ring contributes to conformational control in target molecules, while the bromo substituent allows for cross-coupling reactions. This makes it valuable for constructing complex pharmacophores or modified peptides with precision. Its stability and reactivity profile ensure reliable performance in demanding synthetic applications.
1-4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-methylazetidine-3-carboxylic acid structure
2172241-20-0 structure
Product Name:1-4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-methylazetidine-3-carboxylic acid
CAS No:2172241-20-0
MF:C27H23BrN2O5
MW:535.385926485062
CID:6415298
PubChem ID:165875809
Update Time:2025-06-08

1-4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-methylazetidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-methylazetidine-3-carboxylic acid
    • 2172241-20-0
    • 1-[4-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]-3-methylazetidine-3-carboxylic acid
    • EN300-1523509
    • Inchi: 1S/C27H23BrN2O5/c1-27(25(32)33)14-30(15-27)24(31)16-10-11-22(28)23(12-16)29-26(34)35-13-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21H,13-15H2,1H3,(H,29,34)(H,32,33)
    • InChI Key: WERBBNFQDSYYNW-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C(N1CC(C(=O)O)(C)C1)=O

Computed Properties

  • Exact Mass: 534.07903g/mol
  • Monoisotopic Mass: 534.07903g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 6
  • Complexity: 808
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 95.9Ų

1-4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-methylazetidine-3-carboxylic acid Pricemore >>

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1-4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-methylazetidine-3-carboxylic acid Related Literature

Additional information on 1-4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-methylazetidine-3-carboxylic acid

Introduction to 1-4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-methylazetidine-3-carboxylic Acid (CAS No. 2172241-20-0)

1-4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-methylazetidine-3-carboxylic acid, identified by its CAS number 2172241-20-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable scaffold for the development of novel therapeutic agents.

The molecular structure of 1-4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-methylazetidine-3-carboxylic acid is characterized by its complex arrangement of functional groups, including a benzoyl moiety, an azetidine ring, and a bromine substituent. These features contribute to its unique chemical properties and biological interactions, which are being extensively studied in recent years.

In the realm of drug discovery, this compound has been explored for its potential applications in targeting various diseases. The presence of the benzoyl group and the amino functionality suggests that it may interact with biological targets such as enzymes and receptors, thereby modulating cellular processes. Furthermore, the incorporation of a fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and solubility, making it more amenable for further chemical modifications and pharmaceutical applications.

Recent studies have highlighted the significance of azetidine derivatives in medicinal chemistry due to their ability to mimic natural amino acids and exhibit diverse biological activities. The compound 1-4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-methylazetidine-3-carboxylic acid is no exception, as it has shown promise in preclinical models for its potential role in treating inflammatory and neurodegenerative disorders. The bromine substituent on the benzene ring further enhances its reactivity, allowing for selective modifications that can fine-tune its pharmacological properties.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, has been instrumental in constructing the complex framework of this molecule. These synthetic strategies not only demonstrate the versatility of modern organic chemistry but also highlight the importance of innovative approaches in developing novel therapeutics.

From a computational chemistry perspective, the molecular dynamics and binding interactions of 1-4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-methylazetidine-3-carboxylic acid have been extensively simulated using state-of-the-art software. These simulations have provided valuable insights into its binding affinity and mode of action, which are critical parameters for evaluating its potential as a drug candidate. The results from these studies have guided experimental efforts aimed at optimizing its pharmacological properties.

In clinical research, the compound has been tested in various disease models to assess its therapeutic efficacy. Initial findings suggest that it exhibits significant anti-inflammatory effects by inhibiting key pro-inflammatory cytokines. Additionally, its ability to cross the blood-brain barrier has opened up possibilities for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. These preliminary results are encouraging and warrant further investigation into its clinical potential.

The development of new pharmaceutical agents relies heavily on collaboration between synthetic chemists, biologists, and clinicians. The compound 1-4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl)benzoyl)-methylazetidine)-carboxylic acid exemplifies this interdisciplinary approach, as it represents a convergence of synthetic innovation and biological discovery. Its unique structure and promising activities make it a compelling candidate for future drug development pipelines.

The future prospects for this compound are bright, with ongoing research aimed at elucidating its mechanism of action and identifying new therapeutic applications. Advances in biotechnology and computational modeling are expected to accelerate the process of drug discovery, making compounds like this one more accessible for clinical translation. As our understanding of disease mechanisms continues to evolve, so too will our ability to develop targeted therapies that address unmet medical needs.

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